(3R,4R)-4-(piperazin-1-yl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
(3R,4R)-4-piperazin-1-ylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c12-8-6-10-5-7(8)11-3-1-9-2-4-11/h7-10,12H,1-6H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQKGRUMUUYHMJ-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2CNCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)[C@@H]2CNC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azomethine Ylide [3+2] Cycloaddition Approach
A key method for constructing the pyrrolidine ring with the correct stereochemistry is the [3+2]-azomethine ylide cycloaddition. This reaction involves the cycloaddition of an azomethine ylide precursor with an olefin intermediate, producing pyrrolidine derivatives predominantly with trans stereochemistry, which corresponds to the (3R,4R) configuration upon proper selection of starting materials and conditions.
-
- Solvents: Inert solvents such as dichloromethane, toluene, or tetrahydrofuran.
- Catalysts/Activators: Acid catalysts like trifluoroacetic acid (TFA), desilylating agents such as silver fluoride, or heating to promote the cycloaddition.
- Temperature: Heating may be applied to assist the reaction progress.
-
- The reaction typically yields racemic mixtures of the pyrrolidine product.
- Subsequent resolution is required to isolate the (3R,4R) enantiomer.
Use of Chiral Auxiliaries for Enantioselective Synthesis
To obtain enantiomerically pure (3R,4R) pyrrolidine derivatives, chiral auxiliaries such as oxazolidinones are employed.
-
- The olefin intermediate is first deprotected and coupled with an oxazolidinone chiral auxiliary (commonly phenyl, tertiary butyl, or isopropyl substituted).
- The resulting intermediate undergoes the [3+2]-azomethine ylide cycloaddition to yield diastereomeric products.
- Diastereomers are separated by chromatography or crystallization.
- Hydrolysis of the chiral auxiliary liberates the enantiomerically enriched pyrrolidine acid intermediate.
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- Enables preparation of single enantiomers without requiring chiral chromatography.
- Allows control over stereochemical outcome.
Protection and Deprotection Strategies
Throughout the synthesis, protecting groups are utilized to safeguard reactive functional groups such as amines and carboxylic acids.
-
- Nitrogen protecting groups (PG), such as Boc or Cbz.
- Carboxylic acid protecting groups (PG2), including tert-butyl or benzhydryl esters.
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- Acidic hydrolysis using aqueous hydrochloric acid or trifluoroacetic acid in inert solvents like dichloromethane.
- Heating under acidic conditions to cleave tert-butyl or benzhydryl esters.
Resolution Techniques
When racemic mixtures are obtained, resolution into enantiomers is necessary.
- Methods:
- Preparative High-Performance Liquid Chromatography (HPLC) using chiral stationary phases.
- Formation of diastereomeric salts with optically active acids followed by fractional crystallization.
- Separation of diastereomers by chromatography or crystallization.
Reaction Scheme Overview
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of olefin intermediate (general formula VI) | Synthesis from appropriate starting materials | Olefin intermediate ready for cycloaddition |
| 2 | [3+2]-Azomethine ylide cycloaddition with ylide precursor (general formula XI) | Solvent: DCM, toluene, or THF; Catalyst: TFA or AgF; Heating | Racemic pyrrolidine derivative (trans stereochemistry) |
| 3 | Resolution or chiral auxiliary attachment | Oxazolidinone chiral auxiliary coupling; Chromatography/crystallization | Enantiomerically enriched pyrrolidine acid intermediate |
| 4 | Protection/deprotection steps | Acidic hydrolysis with HCl or TFA | Removal of protecting groups to yield free amine and acid functionalities |
| 5 | Coupling with piperazine moiety | Standard amide or nucleophilic substitution reactions | Formation of this compound |
Detailed Research Findings
- The cycloaddition reaction is highly stereoselective for the trans isomer, facilitating the synthesis of the (3R,4R) stereochemistry required for biological activity.
- Use of oxazolidinone chiral auxiliaries significantly improves enantiomeric purity and yield of the desired stereoisomer.
- Protecting group strategies are critical to prevent side reactions and enable selective functional group transformations.
- Resolution by chiral HPLC remains a reliable method when racemic mixtures are unavoidable.
- Alternative synthetic routes involve alkylation of primary amines with chloromethyltrimethylsilane followed by formaldehyde treatment to generate ylide precursors.
Summary Table of Preparation Parameters
| Parameter | Details | Notes |
|---|---|---|
| Cycloaddition Solvent | Dichloromethane, Toluene, THF | Inert solvents preferred |
| Catalysts/Activators | TFA, Silver Fluoride | Acid catalysis or desilylation |
| Temperature | Room temperature to heated conditions | Heating assists reaction |
| Chiral Auxiliary | Oxazolidinone derivatives | Phenyl, tert-butyl, isopropyl substituents |
| Protecting Groups | Boc, Cbz (amine); tert-butyl, benzhydryl (acid) | Removed by acidic hydrolysis |
| Resolution Methods | Chiral HPLC, diastereomeric salt crystallization | Essential for enantiopurity |
| Final Coupling | Nucleophilic substitution with piperazine | Forms target compound |
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(piperazin-1-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The piperazine moiety allows for nucleophilic substitution reactions, where halogenated compounds can be introduced under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenated compounds, bases like sodium hydroxide (NaOH)
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
(3R,4R)-4-(piperazin-1-yl)pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structure.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(piperazin-1-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine moiety allows for binding to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Transition State Analogs in DNA Glycosylase Studies
- 1NBn and 1N Analogs: (3R,4R)-1-benzyl-(hydroxymethyl)pyrrolidin-3-ol (1NBn) and its de-benzylated analog (1N) (Figure 1A in ) are BER glycosylase inhibitors with subnanomolar affinity (Kd ~ pM) for enzymes like hOGG1 and Fpg . Unlike (3R,4R)-4-(piperazin-1-yl)pyrrolidin-3-ol, these analogs lack the piperazine group but share the pyrrolidine core. The benzyl group in 1NBn enhances hydrophobic interactions, while 1N’s hydroxymethyl group mimics the transition state’s electrostatic features.
Abasic Site Analog (THF) :
Tetrahydrofuran (THF), a common abasic site mimic, exhibits weaker binding (Kd ~ nM) compared to pyrrolidine-based TS analogs. This highlights the superiority of pyrrolidine scaffolds in mimicking transition states due to their conformational rigidity and stereochemical precision .
Piperazine-Containing Therapeutics
- EGFR Inhibitors :
Compound 4 in incorporates a piperazine-linked pyrrolidine core but includes a quinazoline moiety for EGFR binding. The piperazine in this context enhances solubility and provides a flexible linker for target engagement, a feature shared with this compound . - Anticrystalline Forms :
describes a crystalline form of a piperidine-pyrrolo-triazine derivative with a methoxyphenyl group. Unlike the target compound, this molecule’s piperidine ring is fused into a larger heterocyclic system, emphasizing how ring size and substituent bulk influence pharmacokinetics and target selectivity .
Nucleic Acid Intercalators
- N-(Pyren-1-ylmethyl) Derivatives :
demonstrates that pyrene-substituted pyrrolidines stabilize DNA/RNA duplexes via intercalation. The target compound’s piperazine group, in contrast, is less likely to intercalate but may instead engage in electrostatic interactions with phosphate backbones or enzymatic active sites .
Structural and Functional Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
